(S)-1-methyl-2-(pyrrolidin-1-ylmethyl)pyrrolidine
Description
Properties
IUPAC Name |
(2S)-1-methyl-2-(pyrrolidin-1-ylmethyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-11-6-4-5-10(11)9-12-7-2-3-8-12/h10H,2-9H2,1H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYPUAXZYCLIJM-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CN2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H]1CN2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10448338 | |
| Record name | (2S)-1-Methyl-2-[(pyrrolidin-1-yl)methyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10448338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76411-80-8 | |
| Record name | (2S)-1-Methyl-2-[(pyrrolidin-1-yl)methyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10448338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(S)-1-methyl-2-(pyrrolidin-1-ylmethyl)pyrrolidine is a chiral compound with significant potential in various biological applications, particularly in pharmacology. Its unique structure, characterized by a pyrrolidine ring, influences its biological activity and interactions with various biological targets. This article explores the compound's biological activity, synthesis methods, structure-activity relationships (SAR), and comparative studies with related compounds.
- Molecular Formula : C₉H₁₈N₂
- Molecular Weight : Approximately 168.28 g/mol
The stereochemistry of this compound is crucial as it affects its biological interactions and pharmacokinetics.
Biological Activities
Research indicates that this compound exhibits several important biological activities:
1. Neuroprotective Properties
Similar to other pyrrolidine derivatives, this compound may possess neuroprotective effects, making it a candidate for treating neurodegenerative diseases. Studies have suggested that its structural features contribute to these effects, potentially through modulation of neurotransmitter systems or protection against oxidative stress.
2. Antimicrobial Activity
The compound shows promise in antimicrobial applications. In vitro studies have indicated that certain pyrrolidine derivatives exhibit antibacterial activity against resistant strains of bacteria, such as Streptococcus pneumoniae and Haemophilus influenzae . The structure of this compound allows it to interact effectively with bacterial targets.
3. Structure-Activity Relationships (SAR)
The SAR studies highlight the importance of specific structural modifications on the biological activity of pyrrolidine derivatives. For example, variations in substituents on the pyrrolidine ring can significantly enhance or reduce antimicrobial efficacy .
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds provides insights into the unique properties of this compound:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| (S)-Nicotine | Pyridine fused with pyrrolidine | Strong interaction with nicotinic receptors |
| N-Methyl-2-pyrrolidone | Five-membered lactam structure | Excellent solvent properties |
| 1-Methylpyrrolidine | Simple pyrrolidine derivative | Basic amine reactivity |
| 2-Pyrrolidinone | Lactam structure | Used as a solvent and in polymer chemistry |
These comparisons underscore how this compound's unique combination of functional groups contributes to its distinct biological activities and potential applications.
Case Studies and Research Findings
Recent studies have focused on the antibacterial properties of pyrrolidine derivatives, including this compound. For instance, a study demonstrated that certain derivatives showed minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating robust antibacterial activity .
Another research effort highlighted the neuroprotective effects observed in animal models, suggesting that this compound could mitigate neurodegeneration through various mechanisms such as reducing inflammation and oxidative stress .
Scientific Research Applications
Medicinal Chemistry Applications
(S)-1-methyl-2-(pyrrolidin-1-ylmethyl)pyrrolidine has been studied for its potential as a therapeutic agent in several areas:
Antibacterial Activity
Research indicates that compounds with similar structural features exhibit antibacterial properties. For instance, modifications of pyrrolidine derivatives have shown effectiveness against resistant bacteria, including Streptococcus pneumoniae and Haemophilus influenzae . The structural characteristics of this compound may enhance its efficacy as an antibacterial agent.
Histamine H3 Receptor Antagonism
This compound has been identified as a potential histamine H3 receptor antagonist, which could be beneficial in treating cognitive disorders, obesity, and other conditions related to histamine dysregulation . Its ability to selectively increase histamine levels in cells positions it as a candidate for drug development targeting cognitive enhancement and memory disorders.
Neuropharmacology
The compound's interaction with neurotransmitter systems suggests applications in treating neurodegenerative diseases such as Alzheimer's disease and schizophrenia. Its design allows for modulation of cognitive functions, making it a promising candidate for further investigation in neuropharmacology .
Organic Synthesis Applications
This compound serves as an important intermediate in organic synthesis due to its unique structural features:
Synthesis of Complex Molecules
The compound can be employed in the synthesis of various heterocycles and complex organic molecules. Its reactivity allows it to participate in diverse chemical reactions, facilitating the construction of more complex structures .
Chiral Synthesis
As a chiral building block, this compound can be used to synthesize other chiral compounds, which are crucial in the pharmaceutical industry for developing enantiomerically pure drugs .
Biological Interaction Studies
The biological activity of this compound is closely linked to its stereochemistry and molecular structure. Key areas of research include:
Binding Affinity Studies
Interaction studies reveal that this compound exhibits significant binding affinity at various biological targets, which is critical for understanding its pharmacological profile . The specific interactions depend on the stereochemistry of the compound, influencing its efficacy and safety profile.
Case Studies
Several case studies highlight the application of this compound in drug discovery:
Preparation Methods
Asymmetric Synthesis via Sparteine-Mediated Lithiation-Substitution
A key method for preparing (S)-1-methyl-2-(pyrrolidin-1-ylmethyl)pyrrolidine involves asymmetric lithiation-substitution of N-protected pyrrolidine derivatives, mediated by chiral diamines such as sparteine or sparteine-like ligands.
Process Overview :
The synthesis starts with N-Boc (tert-butoxycarbonyl) pyrrolidine, which undergoes asymmetric lithiation in the presence of a chiral diamine ligand. The lithiation generates a chiral organolithium intermediate, which is then trapped by electrophiles such as 1-pyrrolidine-carbonyl chloride, yielding the desired N-substituted pyrrolidine with high enantiomeric excess (approximately 85% ee for the (R)-enantiomer, which can be adapted for (S)-enantiomer synthesis by choice of ligand or conditions).-
- N-Boc-pyrrolidine + chiral diamine + strong base (e.g., n-BuLi) → chiral organolithium intermediate
- Electrophilic trapping with 1-pyrrolidine-carbonyl chloride → this compound after deprotection
Catalytic Methylation and Cyclization Routes
While direct preparation of this compound is less commonly described in patents, related compounds such as N-methylpyrrolidine are synthesized via catalytic methylation and cyclization methods that can be adapted for the target compound.
N-Methylpyrrolidine Preparation (Related Intermediate) :
- Catalytic hydrogenation of N-methylpyrrolidone under high pressure (180-285 °C, 150-280 atm) using Cr-Al or Cu-Cr catalysts achieves 85% conversion and selectivity but requires expensive equipment.
- Methylation of pyrrolidine with formaldehyde in formic acid medium at ambient conditions, followed by acid-base workup, yields N-methylpyrrolidine with up to 92% yield.
- A more economical method uses potassium iodide catalysis to react 1,4-dichlorobutane with methylamine in an ether solvent (e.g., diglyme or anisole) at 100-120 °C under normal pressure, yielding N-methylpyrrolidine with >88% yield and >99% purity.
Adaptation for this compound :
The N-substituted pyrrolidine core can be constructed by nucleophilic substitution of appropriately functionalized pyrrolidine derivatives (e.g., 1-methyl-2-halopyrrolidine) with pyrrolidine or its derivatives under catalysis, followed by chiral resolution or asymmetric synthesis steps to obtain the (S)-enantiomer.
Multi-Step Synthesis via Functionalized Pyrrolidine Precursors
Hydroxyethyl Pyrrolidine Precursors :
Patents describe efficient large-scale synthesis of 1-methyl-2-(2-hydroxyethyl)pyrrolidine, which can serve as a precursor for further substitution to introduce the pyrrolidin-1-ylmethyl group.-
- Preparation of 1-methyl-2-(2-hydroxyethyl)pyrrolidine via controlled reaction of methylpyrrolidine derivatives with ethylene oxide or similar reagents.
- Conversion of hydroxyethyl group to a better leaving group (e.g., halide or tosylate) by chlorination or sulfonation.
- Nucleophilic substitution with pyrrolidine to form the pyrrolidin-1-ylmethyl substituent.
- Purification and chiral resolution or asymmetric induction to yield the (S)-enantiomer.
Summary Table of Preparation Methods
Research Findings and Considerations
Stereoselectivity : The asymmetric lithiation-substitution method remains the most direct route to enantiomerically enriched this compound, with enantiomeric excess around 85% reported. Optimization of chiral ligands and reaction conditions can further improve enantioselectivity.
Scalability : Potassium iodide catalyzed substitution and multi-step precursor methods provide practical routes for large-scale production without the need for high-pressure equipment, reducing cost and complexity.
Purity : The use of ether solvents capable of hydrogen bonding (e.g., diglyme) enhances solubility and reaction rates, resulting in high purity products (>99%).
Environmental and Safety : High-pressure catalytic hydrogenation requires specialized equipment and safety protocols, while milder methods using formic acid or KI catalysis are safer and more environmentally friendly.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for producing (S)-1-methyl-2-(pyrrolidin-1-ylmethyl)pyrrolidine in laboratory settings?
- Methodological Answer : Multi-step organic synthesis is typically employed. For example, a reductive amination approach using pyrrolidine derivatives and aldehydes under controlled conditions (e.g., DMF as solvent, potassium carbonate as base, and heating at 150°C for 20 hours) can yield the target compound. Post-reaction purification involves extraction (ethyl acetate), washing (ammonium chloride), and solvent removal under reduced pressure . Chiral resolution may require enantioselective catalysts or chiral stationary-phase chromatography to isolate the (S)-enantiomer .
Q. How can researchers validate the structural identity and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., H and C NMR) is critical for structural confirmation, with key signals at δ 3.33–3.30 (pyrrolidine protons) and δ 1.99–1.96 (methyl groups) . High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS) ensures purity (>98%) and molecular weight verification (168.28 g/mol) .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer : Due to its high toxicity (LD in mice: 0.3 mg/kg i.v.), use fume hoods, nitrile gloves, and lab coats. In case of skin contact, rinse immediately with water and seek medical attention. Store in airtight containers away from oxidizers at 2–8°C .
Advanced Research Questions
Q. How does stereochemistry influence the compound’s interaction with biological targets?
- Methodological Answer : The (S)-enantiomer exhibits distinct receptor-binding kinetics compared to the (R)-form. For example, nicotine analogs with (S)-configuration show higher affinity for α4β2 nicotinic acetylcholine receptors (Ki = 16.1 nM vs. 2110 nM for α7 receptors) . Computational docking studies (e.g., AutoDock Vina) can model steric and electronic interactions to predict enantiomer-specific activity .
Q. What strategies mitigate byproduct formation during synthesis?
- Methodological Answer : Impurities like N-oxide derivatives or racemic mixtures arise from oxidative side reactions or incomplete chiral resolution. Optimizing reaction conditions (e.g., inert atmosphere, low-temperature stirring) and using chiral auxiliaries (e.g., (S)-proline derivatives) reduce byproducts. LC-MS or GC-MS monitors reaction progress and impurity profiles .
Q. How can environmental persistence and toxicity of this compound be assessed?
- Methodological Answer : Follow OECD guidelines for biodegradability testing (e.g., Closed Bottle Test) and aquatic toxicity assays (e.g., Daphnia magna LC). The compound’s high logP (~1.01) suggests bioaccumulation potential, necessitating wastewater treatment validation (e.g., activated carbon filtration) .
Q. What computational tools predict metabolic pathways and pharmacokinetics?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
